molecular formula C11H17NO2 B1295498 3-Ethoxy-4-methoxyphenethylamine CAS No. 86456-97-5

3-Ethoxy-4-methoxyphenethylamine

Cat. No. B1295498
CAS RN: 86456-97-5
M. Wt: 195.26 g/mol
InChI Key: NJVDYCNYTDOXPX-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxyphenethylamine is a chemical compound that can be considered a structural analog of various psychoactive phenethylamines. It is characterized by the presence of an ethoxy group attached to the third carbon and a methoxy group attached to the fourth carbon of the benzene ring. This compound is related to substances like 3,4-methylenedioxymethamphetamine (MDMA), but with distinct structural variations that may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of compounds related to 3-Ethoxy-4-methoxyphenethylamine often involves multi-step chemical reactions. For instance, the synthesis of 4-Hydroxy-3-methoxyphenethylamine hydrochloride, a related compound, was achieved through condensation, reduction, and hydrochlorination using vanillin and nitromethane as raw materials . Similarly, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole involved the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . These methods highlight the versatility of phenethylamine derivatives in forming various heterocyclic systems.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethoxy-4-methoxyphenethylamine has been characterized using various spectroscopic techniques. For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography . Density functional theory (DFT) calculations were also employed to predict the molecular geometry and vibrational frequencies, which showed good agreement with experimental data.

Chemical Reactions Analysis

Phenethylamine derivatives undergo a variety of chemical reactions. The study of acylated derivatives of side-chain regioisomers of methoxy-methyl-phenethylamines revealed that the formation of perfluoroacyl derivatives, such as pentafluoropropionamides and heptafluorobutyrylamides, allows for mass spectral differentiation of isomeric compounds . These reactions are crucial for the identification and characterization of these substances.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-4-methoxyphenethylamine derivatives can be inferred from related compounds. Gas chromatography-mass spectrometry (GC-MS) studies have shown that acylated derivatives of phenethylamine regioisomers have unique mass spectra that allow for their identification . The gas chromatographic separation of these compounds can be achieved using non-polar stationary phases, which is essential for analytical purposes. Additionally, the infrared spectra of isomeric phenethylamines provide a means for their differentiation without the need for chemical derivatization .

Scientific Research Applications

Metabolic Studies

3-Ethoxy-4-methoxyphenethylamine plays a role in metabolic studies, particularly in the context of dopamine metabolism. It has been used to understand the metabolic pathways of biogenic amines. For instance, Kilts et al. (1977) utilized mass fragmentography for the quantitative determination of dopamine and its metabolites in the rat caudate nucleus, highlighting the significance of 3-Ethoxy-4-methoxyphenethylamine in studying neurotransmitter dynamics (Kilts et al., 1977).

Chemical Synthesis

The compound has been synthesized for various research purposes. Chen Wen-hua (2006) reported the synthesis of 4-Hydroxy-3-methoxyphenethylamine hydrochloride, a structurally related compound, indicating the interest in its chemical properties and potential applications in research (Chen Wen-hua, 2006).

properties

IUPAC Name

2-(3-ethoxy-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2/h4-5,8H,3,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVDYCNYTDOXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235570
Record name 3-Ethoxy-4-methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methoxyphenethylamine

CAS RN

86456-97-5
Record name 3-Ethoxy-4-methoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086456975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxy-4-methoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-4-methoxyphenethylamine
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Record name 3-ETHOXY-4-METHOXYPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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